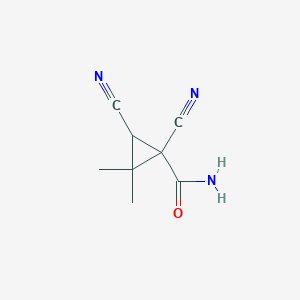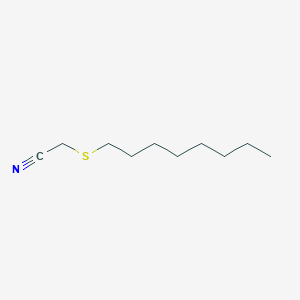![molecular formula C18H16ClN3O3S B11049008 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)
2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanon ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie enthält einen Thiazinring, der ein sechsgliedriger Ring mit einem Schwefel- und einem Stickstoffatom ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4-Chlorphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanon umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Reaktion von 4-Chlorbenzaldehyd mit 2-Aminothiophenol unter Bildung eines intermediären Schiff-Basen. Dieses Intermediat wird dann cyclisiert, um den Thiazinring zu bilden. Der letzte Schritt beinhaltet die Reaktion des Thiazinderivats mit 4-Nitrobenzoylchlorid unter basischen Bedingungen, um die Zielverbindung zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungsverfahren wie Umkristallisation und Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(4-Chlorphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanon kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Das Chloratom kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Aufgrund seiner einzigartigen strukturellen Merkmale wird es für seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Chlorphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanon ist nicht vollständig verstanden. Es wird angenommen, dass es über seine funktionellen Gruppen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Der Thiazinring und die Nitrogruppe spielen möglicherweise eine entscheidende Rolle für seine biologische Aktivität, indem sie Wasserstoffbrückenbindungen oder andere Wechselwirkungen mit den Zielmolekülen bilden .
Wirkmechanismus
The mechanism of action of 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(4-Chlorphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methoxyphenyl)ethanon
- 2-[(4-Bromphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanon
Einzigartigkeit
2-[(4-Chlorphenyl)(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanon ist aufgrund des Vorhandenseins sowohl eines Thiazinrings als auch einer Nitrogruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
Molekularformel |
C18H16ClN3O3S |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
2-[4-chloro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H16ClN3O3S/c19-14-4-8-15(9-5-14)21(18-20-10-1-11-26-18)12-17(23)13-2-6-16(7-3-13)22(24)25/h2-9H,1,10-12H2 |
InChI-Schlüssel |
FFQZYLFEBHUUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(SC1)N(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)
methanone](/img/structure/B11048972.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)


![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)
